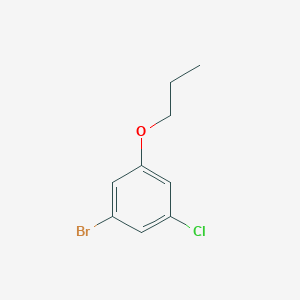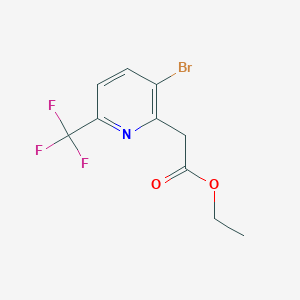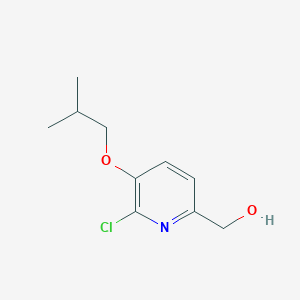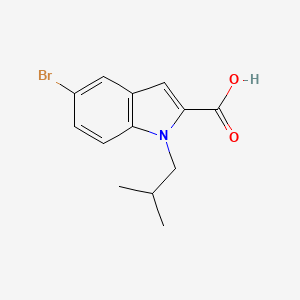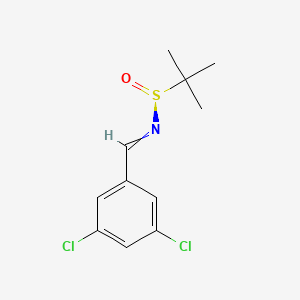
7-Brom-8-Fluorisoquinolin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated isoquinolines, such as “7-Bromo-8-fluoroisoquinoline”, has been greatly developed over the past several decades . The approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .
Molecular Structure Analysis
The molecular formula of “7-Bromo-8-fluoroisoquinoline” is C9H5BrFN . The InChI code is 1S/C9H5BrFN/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-5H .
Chemical Reactions Analysis
Fluorinated isoquinolines, such as “7-Bromo-8-fluoroisoquinoline”, have unique characteristics such as biological activities and light-emitting properties . They have attracted widespread attention as important components of pharmaceuticals and materials .
Physical And Chemical Properties Analysis
“7-Bromo-8-fluoroisoquinoline” is a white solid with a melting point of 134-136°C.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: Synthese von bioaktiven Verbindungen
7-Brom-8-Fluorisoquinolin: ist ein wertvolles Zwischenprodukt in der pharmazeutischen Forschung, da es das Potenzial hat, bioaktive Verbindungen zu synthetisieren. Seine einzigartige Struktur ermöglicht die Einführung verschiedener funktioneller Gruppen, was zur Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen führen kann . Das Vorhandensein von sowohl Brom- als auch Fluoratomen bietet eine vielfältige Reaktivität und ermöglicht die Schaffung neuer Pharmakophore.
Materialwissenschaften: Entwicklung von organischen Leuchtdioden (OLEDs)
In den Materialwissenschaften wird This compound für seine Anwendung bei der Entwicklung von OLEDs untersucht . Die Fähigkeit der Verbindung, bei elektrischer Anregung Licht auszustrahlen, macht sie zu einem Kandidaten für den Einsatz in der emittierenden Schicht von OLEDs, was zu effizienteren und langlebigeren Displays führen könnte.
Chemische Synthese: Fortgeschrittene Katalyse
Diese Verbindung dient als Vorläufer in katalytischen Systemen für die chemische Synthese . Die Integration in Katalysatoren kann die Effizienz verschiedener chemischer Reaktionen verbessern, einschließlich derer, die für die Synthese komplexer organischer Moleküle von entscheidender Bedeutung sind.
Chromatographie: Analytische Standards
This compound: kann als analytischer Standard in chromatographischen Methoden verwendet werden . Seine klar definierte Struktur und Eigenschaften ermöglichen eine genaue Kalibrierung von chromatographischen Systemen und gewährleisten so eine präzise Messung anderer Verbindungen in komplexen Gemischen.
Analytische Forschung: Methodenentwicklung
Die Verbindung findet Anwendung bei der Entwicklung neuer analytischer Methoden . Forscher können sie verwenden, um Techniken wie Massenspektrometrie oder NMR-Spektroskopie zu testen und zu verfeinern, was zu Fortschritten in der analytischen Chemie beiträgt.
Supramolekulare Chemie: Bausteine
Aufgrund seiner starren Struktur und Halogenatome ist This compound ein geeigneter Baustein in der supramolekularen Chemie . Es kann an Halogenbindungen teilnehmen, die für den Aufbau komplexer molekularer Architekturen mit bestimmten Funktionen unerlässlich sind.
Safety and Hazards
Eigenschaften
IUPAC Name |
7-bromo-8-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLBOBJCIDTQCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2094685-40-0 | |
| Record name | 7-bromo-8-fluoroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





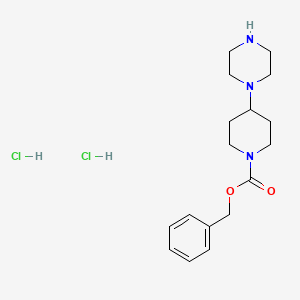

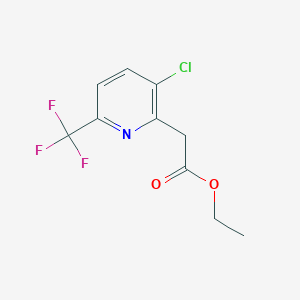
![(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol](/img/structure/B1412783.png)
